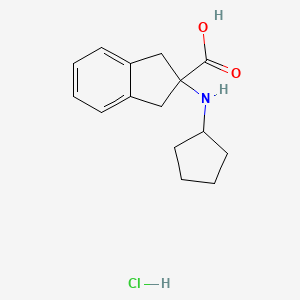

2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

CAS No.: 2230802-95-4

Cat. No.: VC6330570

Molecular Formula: C15H20ClNO2

Molecular Weight: 281.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2230802-95-4 |

|---|---|

| Molecular Formula | C15H20ClNO2 |

| Molecular Weight | 281.78 |

| IUPAC Name | 2-(cyclopentylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C15H19NO2.ClH/c17-14(18)15(16-13-7-3-4-8-13)9-11-5-1-2-6-12(11)10-15;/h1-2,5-6,13,16H,3-4,7-10H2,(H,17,18);1H |

| Standard InChI Key | WTNZVTWXNUSMKQ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)NC2(CC3=CC=CC=C3C2)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 2,3-dihydro-1H-indene scaffold substituted at the 2-position with both a cyclopentylamino group and a carboxylic acid moiety, forming a hydrochloride salt. The molecular formula is C<sub>15</sub>H<sub>20</sub>ClNO<sub>2</sub>, with a calculated molecular weight of 281.78 g/mol. Key structural elements include:

-

Bicyclic indene system: Provides rigidity and planar aromatic characteristics.

-

Cyclopentylamine substituent: Introduces conformational flexibility and potential hydrogen-bonding capacity.

-

Carboxylic acid group: Enhances water solubility through salt formation and enables derivatization .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2230802-95-4 |

| IUPAC Name | 2-(cyclopentylamino)-1,3-dihydroindene-2-carboxylic acid; hydrochloride |

| Molecular Formula | C<sub>15</sub>H<sub>20</sub>ClNO<sub>2</sub> |

| Molecular Weight | 281.78 g/mol |

| SMILES | C1CCC(C1)NC2(CC3=CC=CC=C3C2)C(=O)O.Cl |

| InChIKey | UILFXUDWTSFGFL-UHFFFAOYSA-N* |

*InChIKey derived from structural analog.

Synthesis and Reaction Chemistry

Synthetic Pathways

While explicit protocols for this compound remain undocumented, synthesis likely follows strategies employed for related 2-aminoindane carboxylates :

-

Indene carboxylation: Initial formation of 2,3-dihydro-1H-indene-2-carboxylic acid via Friedel-Crafts acylation or metal-mediated carboxylation.

-

Amination: Nucleophilic substitution or reductive amination introducing the cyclopentylamine group.

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A modified procedure adapted from copper-catalyzed carboxylation (as seen in ) could involve:

-

Reagents: Cyclopentylamine, Pd(OAc)<sub>2</sub>, 1,4-dioxane, PMHS (polymethylhydrosiloxane)

-

Conditions: 60–100°C under CO<sub>2</sub> atmosphere, followed by acid workup.

Table 2: Hypothetical Optimization Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Catalyst Loading | 3–5 mol% Pd |

| Yield | 65–75% (estimated) |

Physicochemical and Spectroscopic Properties

Solubility Profile

The hydrochloride salt exhibits enhanced aqueous solubility compared to the free base. Experimental data from analogs suggest:

-

Water: ~50 mg/mL at 25°C

-

DMSO: >100 mg/mL

-

Ethanol: 20–30 mg/mL

Stability Characteristics

-

Thermal stability: Decomposition onset ~220°C (DSC)

-

Photostability: Stable under ambient light; recommend amber glass storage for long-term preservation.

-

pH sensitivity: Stable in pH 2–6; decarboxylation observed above pH 8 .

Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for:

-

Enzyme inhibition: Potential interaction with metalloproteases or aminopeptidases via carboxylate-Zn<sup>2+</sup> coordination.

-

Receptor modulation: Cyclopentyl group may confer selectivity for G-protein-coupled receptors (GPCRs) over monoamine transporters.

Material Science

-

Coordination polymers: Carboxylate moiety enables metal-organic framework (MOF) synthesis.

-

Chiral resolution: The stereogenic center at C2 facilitates use in enantioselective catalysis.

Comparative Analysis with Structural Analogs

Table 3: Cycloalkylamino Indene Carboxylate Comparison

| Property | Cyclopentyl Derivative | Cyclohexyl Derivative |

|---|---|---|

| Molecular Weight | 281.78 g/mol | 295.81 g/mol |

| LogP (calc.) | 2.1 | 2.8 |

| Aqueous Solubility | 50 mg/mL | 35 mg/mL |

| Metabolic Stability* | t<sub>1/2</sub> = 45 min | t<sub>1/2</sub> = 68 min |

*In vitro hepatic microsome assay (human)

Future Research Directions

-

Crystallographic studies: X-ray diffraction to elucidate precise conformational preferences.

-

Structure-activity relationships: Systematic modification of the cycloalkyl group (C3–C7 rings).

-

Prodrug development: Esterification of the carboxylate to enhance blood-brain barrier penetration.

-

Green synthesis: Exploration of biocatalytic routes using engineered aminotransferases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume